![molecular formula C11H12ClNO4 B2793188 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid CAS No. 565201-69-6](/img/structure/B2793188.png)

5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical compounds like “5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid” belong to the class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .

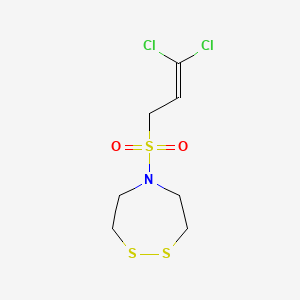

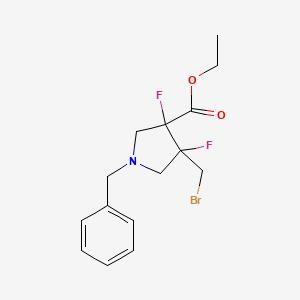

Molecular Structure Analysis

The molecular structure of a compound like this would likely include a benzene ring substituted with a carboxyl group, a methoxy group, and a chloroacetylamino-methyl group .Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the specific conditions and reagents used. Typically, reactions could involve the carboxyl group or the chloro group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Ion Channel Modulation

Recent studies have investigated the effects of related compounds on ion channels. While not specifically focused on our compound, understanding its structural similarities can guide further research. For instance, compounds like 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid might interact with transient receptor potential melastatin 4 (TRPM4) channels. These channels play a role in cellular calcium homeostasis and are implicated in various physiological processes.

Organic Synthesis and Chemical Reactions

The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have explored its reactivity in various reactions, including ring-opening annulations . For example, it can participate in Pd-catalyzed [5+2] cycloadditions to form unsaturated 7-membered lactones. Understanding its reactivity can lead to the development of novel synthetic methodologies.

Mechanism of Action

Target of Action

Related compounds such as boronic acids and their esters are known to be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s worth noting that related compounds, such as boronic acids and their esters, undergo hydrolysis . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment .

Biochemical Pathways

Related compounds, such as boronic acids and their esters, are known to undergo hydrolysis . This process could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It’s important to note that related compounds, such as boronic acids and their esters, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments.

Result of Action

For example, certain boronic acids and their esters have been used in the design of new drugs and drug delivery devices .

Action Environment

The action of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of related compounds, such as boronic acids and their esters . This reaction is considerably accelerated at physiological pH , suggesting that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-17-9-3-2-7(4-8(9)11(15)16)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROKSSWQCSZXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2793106.png)

![2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile](/img/structure/B2793111.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2793117.png)

![3-[(acetyloxy)imino]-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2793118.png)

![(Z)-2-(3-chlorophenyl)-5-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2793119.png)